molecular formula C16H17D4Cl2N3O2 B1574207 Bendamustine D4

Bendamustine D4

Cat. No. B1574207
M. Wt: 362.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bendamustine D4 is the deuterium labeled Bendamustine(SDX-105), which is an alkylating agent.

Scientific Research Applications

Synthesis and Structural Analysis

  • Efficient Synthesis : An effective method for the synthesis of [D6] bendamustine hydrochloride, a deuterium-labeled variant of bendamustine, was developed using DCl and D2O. This approach achieved high deuterium incorporation and regioselective deuteration of bendamustine hydrochloride (Liu, Qin, & Zhang, 2018).

Mechanisms of Action

  • Alkylating Agent Properties : Bendamustine exhibits properties of alkylating agents and has shown activity in various cancers. It shares structural similarities with chlorambucil, possessing an alkylating group and a benzimidazole ring, which may act as a purine analog (Gandhi, 2002).
  • Unique Cytotoxic Profile : Bendamustine displays distinct cytotoxic activity, differentiating it from other alkylating agents. Its actions include DNA damage stress response activation, apoptosis induction, and the inhibition of mitotic checkpoints (Leoni et al., 2008).

Applications in Cancer Treatment

  • Effectiveness in Lymphoma : Bendamustine, particularly in combination with rituximab, has been effective in treating indolent non-Hodgkin's lymphoma (NHL) and mantle cell lymphoma, even in patients with chemotherapy-refractory disease (Cheson & Rummel, 2009).
  • Nanoparticulate Formulation : A study aimed at improving bendamustine's stability and efficacy through a PEG-PLGA co-polymeric nanoparticulate approach demonstrated that this formulation was less toxic, more stable, and more effective against various cancer cells (Khan et al., 2016).

Pharmacokinetics and Metabolism

  • Metabolic Profile : A study investigating bendamustine's metabolic profile in rats identified several metabolic pathways, including oxidative and hydrolytic dehalogenation, N-dealkylation, and glutathione conjugation (Chovan et al., 2007).
  • Phase I Pharmacokinetics : Phase I studies of bendamustine in patients with hematologic malignancies and solid tumors highlighted its pharmacokinetics, showing it to be rapidly eliminated with a half-life of about 40 minutes (Schrijvers & Vermorken, 2002).

properties

Product Name

Bendamustine D4

Molecular Formula

C16H17D4Cl2N3O2

Molecular Weight

362.29

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.